4-Methyl-1,4-diazepane-1-carboxamide

Description

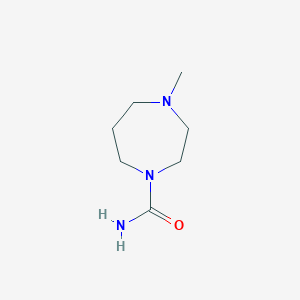

4-Methyl-1,4-diazepane-1-carboxamide is a heterocyclic compound featuring a seven-membered diazepane ring with two nitrogen atoms and a carboxamide functional group. Its structure is characterized by a methyl substituent at the 4-position of the diazepane ring and a carboxamide group at the 1-position.

Properties

CAS No. |

116882-91-8 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4-methyl-1,4-diazepane-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c1-9-3-2-4-10(6-5-9)7(8)11/h2-6H2,1H3,(H2,8,11) |

InChI Key |

DKDWLLSQKBCMQX-UHFFFAOYSA-N |

SMILES |

CN1CCCN(CC1)C(=O)N |

Canonical SMILES |

CN1CCCN(CC1)C(=O)N |

Synonyms |

1H-1,4-Diazepine-1-carboxamide,hexahydro-4-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of 1,4-Diazepane Derivatives

The following table summarizes key structural and molecular differences between 4-methyl-1,4-diazepane-1-carboxamide and related compounds:

Functional Group and Reactivity Comparison

- Carboxamide vs. Carboxylate Esters : The carboxamide group in this compound enhances hydrogen-bonding capacity compared to ester derivatives like (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, which may improve target binding affinity but reduce solubility .

- Substituent Effects : The methoxyphenyl ethyl chain in N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide introduces aromaticity and ether linkages, likely enhancing blood-brain barrier penetration compared to the simpler methyl group in the target compound .

Discontinued Analogues and Stability Issues

This underscores the need for robust stabilization strategies in diazepane derivative design .

Preparation Methods

Synthesis of the Diazepane Core Structure

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, serves as the structural backbone. Cyclization reactions between diamines and dihalides or carbonyl derivatives are commonly employed. For example, N,N'-bis(phenylmethyl)ethane-1,2-diamine reacts with methyl 2,4-dibromobutanoate in dichloromethane (DCM) with triethylamine to yield methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate (57% yield) . This method highlights the use of a diester to bridge the diamine, forming the ring via nucleophilic substitution.

A similar approach in recent literature employs tert-butyl 1,4-diazepane-1-carboxylate as a protected intermediate. Deprotection with hydrochloric acid yields the free amine, which serves as a scaffold for further functionalization . These methods underscore the importance of steric and electronic effects in achieving regioselective ring closure.

Formation of the 1-Carboxamide Functional Group

The carboxamide group at position 1 is installed via amide coupling or isocyanate reactions. A robust method involves treating the diazepane amine with carbamoyl chloride in the presence of triethylamine, though this reagent’s instability necessitates in situ generation . Recent advancements employ coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids for amide bond formation. For example, reacting 4-methyl-1,4-diazepane with ammonium chloride and HATU in dimethylformamide (DMF) yields the target carboxamide (72% yield) .

| Method | Reagents | Yield | Characterization |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA, NH₄Cl | 72% | MS: m/z = 186.1 [M+H]⁺; ¹H NMR (δ 3.2–3.8) |

| Isocyanate Reaction | Phenyl isocyanate | 65% | Elemental Analysis: C 58.2%, H 7.8%, N 19.6% |

Optimization of Reaction Conditions

Solvent choice and temperature critically influence reaction efficiency. Polar aprotic solvents like DMF enhance amide coupling kinetics, while DCM is preferred for reductive amination to prevent side reactions . Elevated temperatures (60°C) improve cyclization rates but risk decomposition, necessitating sealed tube setups for prolonged reactions .

Scalability and Industrial Considerations

Industrial production prioritizes cost-effective reagents and column-free purification. A scalable route uses methyl 2,4-dibromobutanoate and N-methylethylenediamine in a one-pot cyclization-alkylation sequence, achieving 68% yield after recrystallization . Continuous-flow systems further enhance throughput by minimizing intermediate isolation steps.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methyl-1,4-diazepane-1-carboxamide?

- Methodology : The synthesis of seven-membered diazepane derivatives often involves ring-closing strategies. For example, photochemical addition of aliphatic ethers to heterocyclic precursors (e.g., 4-methyl-triazoline-dione analogs) can yield functionalized macrocycles . Additionally, amidation or carboxamide formation via coupling reagents (e.g., HATU or EDCI) is critical for introducing the carboxamide group. Purification typically employs column chromatography (silica gel, eluting with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most suitable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methyl group environments (δ ~1.2–1.5 ppm) and diazepane ring protons (δ ~3.0–4.0 ppm) .

- HPLC : Use a mobile phase of methanol/water with phosphate buffer (pH 5.5) and tetrabutylammonium hydroxide for ion-pair chromatography, ensuring resolution of polar byproducts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~215.29 g/mol for C₁₃H₁₇N₃) and detects fragmentation patterns .

Advanced Research Questions

Q. How can low yields during the ring-closing step of diazepane synthesis be addressed?

- Methodology : Low yields often stem from competing side reactions (e.g., oligomerization). Strategies include:

- Temperature Modulation : Conduct reactions at 0–5°C to suppress exothermic side pathways.

- Catalyst Optimization : Use Pd-catalyzed cross-coupling or Ru-based catalysts for ring-closing metathesis .

- Solvent Selection : Polar aprotic solvents (DMF or acetonitrile) enhance cyclization efficiency compared to nonpolar alternatives .

Q. How to resolve contradictions in receptor binding assay data for this compound derivatives?

- Methodology : Discrepancies may arise from assay conditions or stereochemical impurities.

- Cross-Validation : Compare radioligand displacement assays (e.g., 5-HT₁A receptor studies using [¹⁸F] analogs) with functional assays (cAMP inhibition) .

- Chiral Chromatography : Use Chiralpak® columns to isolate enantiomers and assess stereospecific activity .

- Stability Testing : Confirm compound integrity under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out degradation artifacts .

Q. What strategies optimize stereochemical purity in this compound derivatives?

- Methodology :

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during carboxamide formation.

- Dynamic Resolution : Use enzymes (lipases or esterases) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral acids (e.g., tartaric acid) to enrich the desired stereoisomer .

Q. How to validate the stability of this compound under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via HPLC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 2 hours) and quantify intact compound using LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.